5-chloro-N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide
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Overview
Description
5-chloro-N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains multiple functional groups, including a benzofuran ring, a thiadiazole ring, and a carboxamide group, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a suitable precursor such as 2-hydroxyacetophenone and a halogenated compound.
Introduction of the Thiadiazole Ring: The thiadiazole ring is introduced via a cyclization reaction involving thiosemicarbazide and an appropriate carboxylic acid derivative.
Coupling of the Two Rings: The benzofuran and thiadiazole rings are coupled using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or the thiadiazole ring, leading to the formation of amine derivatives.
Substitution: The chloro group in the benzofuran ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its structural features suggest it may interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, 5-chloro-N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide is investigated for its potential therapeutic effects. It may exhibit anti-inflammatory, antimicrobial, or anticancer properties, although further research is needed to confirm these activities.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical reactivity also makes it useful in various manufacturing processes.
Mechanism of Action
The mechanism of action of 5-chloro-N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide
- N-(5-chloro-2,4-dimethoxyphenyl)-3,4-dimethoxybenzylamine
- N-(4-chlorophenyl)-3,4-dimethoxybenzylamine
Uniqueness
Compared to similar compounds, This compound stands out due to its unique combination of functional groups. This combination provides a distinct set of chemical properties and biological activities, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C21H18ClN3O4S |
---|---|
Molecular Weight |
443.9 g/mol |
IUPAC Name |
5-chloro-N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C21H18ClN3O4S/c1-10-7-16-13(9-14(10)22)11(2)18(29-16)20(26)24-21-23-19(25-30-21)12-5-6-15(27-3)17(8-12)28-4/h5-9H,1-4H3,(H,23,24,25,26) |
InChI Key |
ICVPBWURQHQFAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C(=C(O2)C(=O)NC3=NC(=NS3)C4=CC(=C(C=C4)OC)OC)C |
Origin of Product |
United States |
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